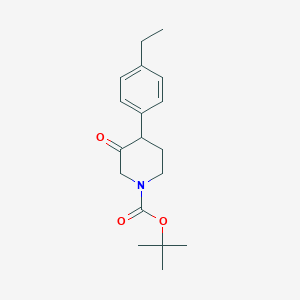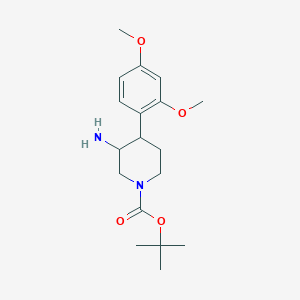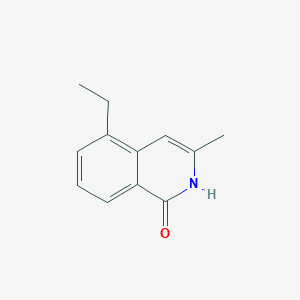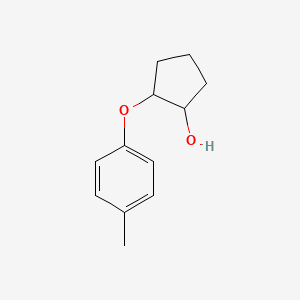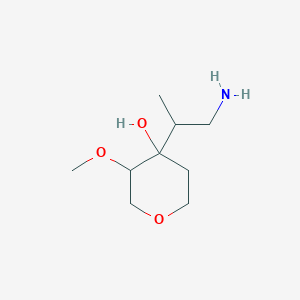
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is a synthetic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxyoxan-4-ol with 1-aminopropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aminopropyl group.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the methoxy group may influence the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biochemical and physiological effects, including changes in neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar structural features but different electronic properties.
1-Aminopropan-2-ol: A simpler analog with a hydroxyl group instead of the oxane ring.
2-Fluoroamphetamine: A compound with a similar aminopropyl group but different aromatic substitution.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is unique due to its combination of an oxane ring, aminopropyl group, and methoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol |
InChI |
InChI=1S/C9H19NO3/c1-7(5-10)9(11)3-4-13-6-8(9)12-2/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
XXRCXEAXTNTTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCOCC1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


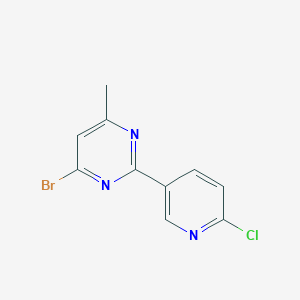


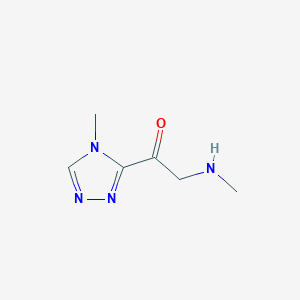

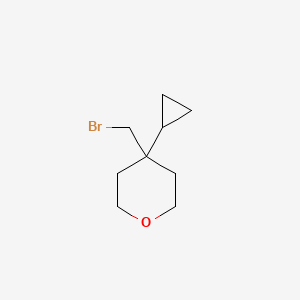
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
